molecular formula C21H19BrN2O3S B3668148 3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B3668148
M. Wt: 459.4 g/mol
InChI Key: CVROUYZBVORBSK-UHFFFAOYSA-N
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Description

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide is a complex organic compound that features a bromophenyl group, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the bromophenyl sulfonamide: This step involves the reaction of 3-bromophenylamine with a sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Coupling with 4-methylbenzoic acid: The sulfonamide intermediate is then coupled with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The sulfamoyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfamoyl group.

Scientific Research Applications

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromophenyl)sulfamoyl]-4-fluorobenzoic acid
  • 3-[(3-bromophenyl)sulfamoyl]-4-methylbenzoyl}amino)benzoate

Uniqueness

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-14-6-3-4-9-19(14)23-21(25)16-11-10-15(2)20(12-16)28(26,27)24-18-8-5-7-17(22)13-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVROUYZBVORBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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